Ampicillin
描述
This compound is a semi-synthetic derivative of penicillin that functions as an orally active broad-spectrum antibiotic.
This compound is a Penicillin-class Antibacterial.
This compound has been reported in Microsphaeropsis arundinis, Aspergillus banksianus, and other organisms with data available.
This compound is a broad-spectrum, semi-synthetic, beta-lactam penicillin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis. This compound is stable against hydrolysis by a variety of beta-lactamases, therefore, can be used in wide range of gram-positive and -negative infections.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and has 8 approved and 9 investigational indications.
Semi-synthetic derivative of penicillin that functions as an orally active broad-spectrum antibiotic.
See also: Amoxicillin (narrower); Penicillin G (broader); Penicillin G Potassium (related) ... View More ...
Structure
3D Structure
属性
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-NJBDSQKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69-52-3 (mono-hydrochloride salt), 7177-48-2 (trihydrate) | |
| Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022602 | |
| Record name | Ampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER, DIMETHYL SULFOXIDE; DECOMP @ 199-202 °C; SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/, CRYSTALS FROM WATER; SPARINGLY SOL IN WATER @ ROOM TEMPERATURE; DECOMP @ 202 °C; SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/, 1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide; practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform., In water, 10.1X10+3 mg/l at 21 °C, 1.01E+004 mg/L (at 21 °C) | |
| Record name | Ampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMPICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Impurities of ampicillin that occur during preparation of the product are D-(-)-alpha-phenylglycine and 6-aminopenicillanic acid. It has been reported that sodium ampicillin in aqueous solution undergoes a reaction to form oligomeric products. | |
| Record name | AMPICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder, White crystalline powder or as white, needle-like crystals | |
CAS No. |
69-53-4 | |
| Record name | Ampicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ampicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C782967RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMPICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 °C, with decomposition, 208 °C | |
| Record name | Ampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMPICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ampicillin on Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ampicillin (B1664943), a semisynthetic β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's action, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. The document includes quantitative data on this compound's binding affinities, detailed experimental protocols for key assays, and visual representations of the relevant pathways and workflows to support research and drug development efforts in the field of antibacterial therapeutics.
Introduction
The bacterial cell wall is a vital structure that maintains cellular integrity and shape, protecting the bacterium from osmotic lysis. It is primarily composed of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptides. The final and crucial step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1][2] this compound, a derivative of the penicillin nucleus, is a broad-spectrum antibiotic that effectively targets this process in a range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the formation of a stable, covalent acyl-enzyme intermediate with the active site of PBPs, thereby inactivating them and preventing the cross-linking of peptidoglycan strands.[3] This leads to a weakened cell wall and, ultimately, bacterial cell death.[1]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound is a multi-step process that begins with its passage through the bacterial cell envelope and culminates in cell lysis.
Targeting Penicillin-Binding Proteins (PBPs)
PBPs are membrane-bound enzymes that play essential roles in the final stages of peptidoglycan biosynthesis.[1] They are characterized by a serine residue in their active site which is crucial for their catalytic activity. The structural similarity between the β-lactam ring of this compound and the D-Ala-D-Ala moiety of the peptidoglycan precursor allows this compound to act as a suicide substrate for PBPs.[4]
The interaction involves the nucleophilic attack by the active site serine of the PBP on the carbonyl carbon of the β-lactam ring of this compound. This results in the opening of the β-lactam ring and the formation of a stable, covalent penicilloyl-enzyme complex.[3] This acylation reaction is essentially irreversible, leading to the inactivation of the PBP.
Disruption of Peptidoglycan Cross-linking
The inactivation of multiple PBP types, particularly the high-molecular-weight PBPs that possess transpeptidase activity, disrupts the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[5] This cross-linking provides the necessary structural rigidity to the cell wall. In its absence, the newly synthesized, un-cross-linked peptidoglycan is mechanically weak.
Cell Lysis
The compromised integrity of the cell wall makes the bacterium susceptible to its own internal osmotic pressure.[1] This leads to morphological changes, such as bulging and elongation, and ultimately results in cell lysis and death.[3] The bactericidal effect of this compound is therefore a direct consequence of the inhibition of cell wall biosynthesis.
Quantitative Data: this compound Binding Affinity
The efficacy of this compound is directly related to its binding affinity for the various PBPs within a target bacterium. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the PBP activity.
| Bacterium | PBP | IC50 (µg/mL) | Reference |
| Escherichia coli K-12 | PBP 1b | >100 | [6] |
| Escherichia coli K-12 | PBP 2 | 1 - 10 | [6] |
| Escherichia coli K-12 | PBP 3 | <0.1 | [6] |
| Escherichia coli K-12 | PBP 4 | 10 - 100 | [6] |
| Escherichia coli K-12 | PBP 5/6 | >100 | [6] |
Note: IC50 values can vary depending on the experimental conditions and the specific bacterial strain used. The data presented here are indicative of the preferential binding of this compound to certain PBPs.
Experimental Protocols
Fluorescent Penicillin (Bocillin™ FL) Competition Assay for PBP Binding
This assay is used to determine the IC50 of this compound for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (Bocillin™ FL) for binding to PBPs.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Bocillin™ FL (fluorescent penicillin V)
-
Bovine serum albumin (BSA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Bacterial Culture and Membrane Preparation:
-
Grow the bacterial culture to mid-log phase.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in PBS containing a known concentration of total protein.
-
-
Competition Binding:
-
Prepare a serial dilution of this compound in PBS.
-
In microcentrifuge tubes, mix the membrane preparation with the different concentrations of this compound. Include a control with no this compound.
-
Incubate the mixtures for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow this compound to bind to the PBPs.
-
-
Fluorescent Labeling:
-
Add a fixed concentration of Bocillin™ FL to each tube.
-
Incubate for a further period (e.g., 15 minutes) to allow the fluorescent probe to bind to the remaining unoccupied PBPs.
-
-
SDS-PAGE and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the percentage of inhibition (relative to the no-ampicillin control) against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.[6]
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
MIC Determination (Broth Microdilution Method): This method determines the lowest concentration of this compound that prevents visible growth of a bacterium.
Materials:
-
Bacterial isolate
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
MBC Determination: This method determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Procedure:
-
Following MIC determination, subculture a small aliquot (e.g., 10 µL) from each well that showed no visible growth onto an antibiotic-free agar (B569324) plate.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Conclusion
This compound's mechanism of action is a well-characterized example of targeted antibiotic therapy. Its ability to specifically inhibit bacterial cell wall synthesis by covalently modifying and inactivating essential penicillin-binding proteins provides a potent bactericidal effect. The quantitative analysis of this compound's binding affinity for different PBPs and the detailed understanding of the experimental protocols used to assess this interaction are crucial for the ongoing development of new β-lactam antibiotics and for combating the rise of antibiotic resistance. The diagrams and methodologies presented in this guide offer a comprehensive resource for researchers and professionals dedicated to advancing the field of antibacterial drug discovery.
References
- 1. Reactions of Peptidoglycan-Mimetic β-Lactams with Penicillin-Binding Proteins In Vivo and in Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Transpeptidase Activity in Escherichia coli by Thienamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Antibacterial Therapy: A Technical History of Ampicillin's Discovery and Development
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of ampicillin (B1664943) in 1961 marked a pivotal moment in the history of antimicrobial chemotherapy.[1][2] Prior to its arrival, the therapeutic arsenal (B13267) of penicillins was largely limited to activity against Gram-positive organisms.[1] this compound, a semi-synthetic derivative of the penicillin nucleus, shattered this limitation, offering a significantly broader spectrum of activity that extended to many clinically important Gram-negative pathogens.[1] This breakthrough was the culmination of innovative research into the chemical modification of 6-aminopenicillanic acid (6-APA), the core structural component of all penicillins. This technical guide provides an in-depth exploration of the discovery and development of this compound, detailing the key scientific advancements, experimental methodologies, and the quantitative data that underscored its revolutionary impact.
The Genesis of a Broader-Spectrum Penicillin: The Discovery of 6-APA
The story of this compound begins not with its own synthesis, but with the crucial discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). For years, the penicillin molecule was seen as a largely immutable natural product. However, in 1958, researchers at Beecham Research Laboratories in Surrey, UK, made the groundbreaking discovery that it was possible to isolate the 6-APA core from penicillin fermentation broths. This seminal achievement opened the door to the era of semi-synthetic penicillins, where different side chains could be chemically attached to the 6-APA nucleus to create novel antibiotics with enhanced properties.
The Synthesis of this compound: A Strategic Chemical Modification
With the availability of 6-APA, the team at Beecham, including scientists Frank Peter Doyle, John Herbert Charles Nayler, and Harry Smith, embarked on a systematic effort to synthesize new penicillin derivatives. The goal was to create a compound that retained the potent bactericidal activity of penicillin G but was also effective against Gram-negative bacteria. The key structural difference in this compound is the presence of an amino group on the acyl side chain attached to the 6-APA core.[1] This seemingly minor addition had a profound effect on the molecule's properties, most notably its ability to penetrate the outer membrane of Gram-negative bacteria.[1] The synthesis of this compound, originally branded as "Penbritin," was a triumph of medicinal chemistry and a testament to the power of rational drug design.[1]
Quantitative Assessment of a New Antibiotic
The true measure of this compound's advance lay in its quantitative performance, both in terms of its antimicrobial activity and its behavior in the human body.
In Vitro Antimicrobial Spectrum
The most significant advantage of this compound over its predecessor, penicillin G, was its expanded spectrum of activity. This was demonstrated through extensive in vitro susceptibility testing against a wide range of bacterial isolates. The tables below summarize the comparative minimum inhibitory concentrations (MICs) and the pharmacokinetic properties that defined this compound as a superior therapeutic agent in many clinical scenarios.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of this compound vs. Penicillin G
| Bacterial Species | This compound MIC (µg/mL) | Penicillin G MIC (µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus (non-penicillinase producing) | 0.6-1 | 0.03 |
| Streptococcus pneumoniae | 0.03-0.06 | 0.015 |
| Streptococcus pyogenes | 0.007 | |
| Enterococcus faecalis | 2.0 | |
| Gram-Negative | ||
| Escherichia coli | 4 | >100 |
| Haemophilus influenzae | 0.25 | >100 |
| Proteus mirabilis | >100 | |
| Salmonella spp. | >100 | |
| Shigella spp. | >100 |
Note: The MIC values are representative and can vary between strains. Data is compiled from multiple sources to reflect the general susceptibility patterns.[3][4]
Pharmacokinetic Profile
Beyond its in vitro potency, the clinical utility of an antibiotic is dictated by its pharmacokinetic properties. This compound was designed for improved acid stability, allowing for oral administration.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability | 30-55% |
| Protein Binding | 15-25% |
| Elimination Half-life | Approximately 1 hour |
| Peak Serum Concentration (500 mg oral dose) | 2-6 mg/L |
| Excretion | 75-85% unchanged in urine |
Data compiled from various pharmacokinetic studies.[1]
Experimental Protocols of the Era
The development and validation of this compound relied on the established and emerging experimental techniques of the time.
Antimicrobial Susceptibility Testing
In the early 1960s, the primary methods for determining the in vitro activity of a new antibiotic were broth dilution and agar (B569324) diffusion assays.
Broth Dilution Method (for MIC determination):
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound and a comparator antibiotic (e.g., penicillin G) were prepared in a suitable liquid growth medium, such as Mueller-Hinton broth.
-
Inoculum Preparation: The bacterial strain to be tested was grown in broth to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.
-
Inoculation: Each tube containing a specific antibiotic concentration was inoculated with the standardized bacterial suspension. A control tube with no antibiotic was also included.
-
Incubation: The tubes were incubated at 35-37°C for 18-24 hours.
-
Reading the MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Agar Disc Diffusion Method (Kirby-Bauer Method, standardized in 1966): [5][6]
-
Inoculum Preparation: A standardized suspension of the test bacterium was prepared.
-
Plate Inoculation: A sterile cotton swab was dipped into the inoculum and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacteria.
-
Disc Application: Paper discs impregnated with a standard concentration of this compound and other antibiotics were placed on the agar surface.
-
Incubation: The plates were incubated at 35-37°C for 18-24 hours.
-
Measurement of Zones of Inhibition: The diameter of the zone of no bacterial growth around each disc was measured. The size of this zone correlated with the susceptibility of the bacterium to the antibiotic.
In Vivo Efficacy Studies (Mouse Protection Test)
Preclinical evaluation of this compound's efficacy was conducted using animal models of infection. The mouse protection test was a common method.
-
Infection Model: Mice were infected with a lethal dose of a pathogenic bacterium (e.g., a Gram-negative organism like Salmonella typhimurium).
-
Treatment: At a specified time post-infection, groups of mice were treated with varying doses of this compound, typically administered subcutaneously or orally. A control group received a placebo.
-
Observation: The mice were observed over a period of several days, and the number of survivors in each group was recorded.
-
Endpoint: The efficacy of this compound was determined by its ability to protect the mice from death compared to the untreated control group.
Early Clinical Trials
The initial clinical trials of this compound focused on its safety and efficacy in treating bacterial infections, particularly those of the urinary tract caused by Gram-negative bacteria.
Typical Early Clinical Trial Design (e.g., for Urinary Tract Infections):
-
Patient Population: Patients with clinical signs and laboratory evidence of a urinary tract infection (e.g., pyuria and bacteriuria with a susceptible organism).
-
Study Design: These were often open-label studies initially, followed by comparative trials against existing therapies.
-
Treatment Regimen: Patients would receive a defined oral or parenteral dose of this compound for a specified duration (e.g., 500 mg every 6 hours for 7-10 days).
-
Outcome Measures:
-
Clinical Response: Resolution of symptoms such as dysuria, frequency, and fever.
-
Bacteriological Response: Eradication of the infecting organism from the urine, as determined by follow-up urine cultures.
-
Safety and Tolerability: Monitoring for adverse events, such as skin rash and gastrointestinal disturbances.
-
Visualizing the Core Concepts
This compound Synthesis Pathway
The semi-synthetic production of this compound is a two-step process, starting from the naturally produced Penicillin G.
Caption: Enzymatic synthesis of this compound from Penicillin G.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Caption: this compound's mechanism of action.
Conclusion
The discovery and development of this compound was a landmark achievement in the fight against bacterial infections. It represented the successful application of semi-synthetic chemistry to overcome the limitations of natural antibiotics. The rigorous in vitro and in vivo testing, followed by clinical trials, established its role as the first broad-spectrum penicillin, fundamentally changing the management of infectious diseases. The legacy of this compound continues to influence the field of antibiotic research, underscoring the importance of continued innovation in the face of evolving bacterial resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. saspublishers.com [saspublishers.com]
- 5. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 6. Antibiotic susceptibility testing by a standardized single disk method - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Ampicillin in Water and Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ampicillin (B1664943) in two common laboratory solvents: water and ethanol (B145695). Understanding the solubility characteristics of this compound is critical for a wide range of applications, including drug formulation, in vitro assay development, and microbiological studies. This document outlines the solubility of various forms of this compound, details the experimental protocols for its determination, and discusses the key factors influencing its solubility.
Overview of this compound and its Forms
This compound is a beta-lactam antibiotic that is widely used to treat bacterial infections. It is available in several forms, the most common of which are this compound anhydrous, this compound trihydrate, and this compound sodium salt. The solubility of this compound can vary significantly depending on its form.
-
This compound Anhydrous: The form of this compound without associated water molecules.
-
This compound Trihydrate: A hydrated form of this compound that contains three molecules of water per molecule of this compound. It is an odorless white microcrystalline powder with a bitter taste[1].
-
This compound Sodium Salt: The sodium salt of this compound, which is generally more soluble in aqueous solutions than the free acid forms.
Quantitative Solubility Data
The solubility of this compound is influenced by several factors, including the solvent, the form of this compound, temperature, and pH. The following tables summarize the available quantitative data for the solubility of this compound in water and ethanol.
Table 1: Solubility of this compound in Water
| Form of this compound | Temperature | pH | Solubility |
| This compound Anhydrous | 21 °C | Not Specified | 10.1 mg/mL[2] |
| This compound Anhydrous | 25 °C | Not Specified | 13.9 mg/mL[3] |
| This compound Trihydrate | Not Specified | Not Specified | "Slightly soluble" (10 mg/mL)[4] |
| This compound Trihydrate | 21 °C | Not Specified | 0.1-1 g/100 mL (1-10 mg/mL)[5] |
| This compound Trihydrate | 30 °C - 130 °C | Not Specified | 0.380x10⁻³ to 17.689x10⁻³ mole fraction in subcritical water[6] |
| This compound Sodium Salt | Not Specified | Not Specified | 50 mg/mL[7][8][9] |
| This compound Sodium Salt | Not Specified | 7.2 | ~10 mg/mL in PBS[10] |
| This compound Sodium Salt | Not Specified | Not Specified | 74 mg/mL[11] |
Table 2: Solubility of this compound in Ethanol
| Form of this compound | Temperature | Concentration of Ethanol | Solubility |
| This compound Anhydrous | Not Specified | Absolute Ethanol | 1 g in 250 mL (~4 mg/mL)[2] |
| This compound Anhydrous | Not Specified | 95% Ethanol | "Very slightly soluble"[12] |
| This compound Trihydrate | Not Specified | 96% Ethanol | "Practically insoluble"[10] |
| This compound Sodium Salt | Not Specified | Not Specified | ~2 mg/mL[10] |
| This compound Sodium Salt | Not Specified | Not Specified | 74 mg/mL[11] |
Factors Influencing this compound Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: The solubility of this compound is highly pH-dependent. This compound is an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group. It dissolves in dilute acids and alkalis[13]. The solubility of this compound increases at pH values away from its isoelectric point.
-
Temperature: In general, the solubility of this compound in water increases with temperature[6].
-
Form of this compound: As evidenced by the data tables, the sodium salt of this compound is significantly more soluble in water than the anhydrous or trihydrate forms[7][8][9][14].
-
Co-solvents: The presence of co-solvents, such as ethanol in water, can alter the solubility of this compound. The solubility of this compound generally decreases with increasing ethanol concentration in aqueous solutions.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound, based on the principles of the shake-flask method, a common technique for solubility measurement.
Materials
-
This compound (anhydrous, trihydrate, or sodium salt)
-
Solvent (deionized water or ethanol)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
pH meter (for aqueous solutions)
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter. Dilute the clear, saturated solution with the solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
References
- 1. Stability and Solubility Considerations of this compound, Sodium Salt in Laboratory Workflows – Ligand-Gated Ion Channel Database [lenoverelab.org]
- 2. Modeling solubility, acid-base properties and activity coefficients of amoxicillin, this compound and (+)6-aminopenicillanic acid, in NaCl(aq) at different ionic strengths and temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Definition, Character - British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 6. researchgate.net [researchgate.net]
- 7. drugfuture.com [drugfuture.com]
- 8. uspnf.com [uspnf.com]
- 9. uspnf.com [uspnf.com]
- 10. This compound Trihydrate | PDF | Solubility | Solution [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. srdata.nist.gov [srdata.nist.gov]
- 13. cdn.who.int [cdn.who.int]
- 14. A Simple Method for the this compound Determination in Pharmaceuticals and Human Urine [jstage.jst.go.jp]
Ampicillin's Mechanism of Action: A Technical Guide on its Interaction with Bacterial Cell Wall Synthesis and the Distinction from Ribosomal Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin (B1664943), a broad-spectrum β-lactam antibiotic, has been a cornerstone in the treatment of bacterial infections for decades.[1][2] Its efficacy lies in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and survival.[3][4][5] This technical guide provides an in-depth analysis of this compound's primary mechanism of action, clarifying its molecular targets and cellular consequences. Crucially, this document will also address a common misconception by delineating why this compound does not directly affect bacterial ribosome function, a mechanism employed by other classes of antibiotics.
Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound stems from its interference with the final stages of peptidoglycan synthesis.[1][3][6] Peptidoglycan is a vital polymer composed of sugars and amino acids that forms the rigid cell wall of bacteria, protecting them from osmotic stress.[3] this compound's specific targets are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[2][3][4][5][6][7][8][9]
PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan chains, a critical step for creating a stable and functional cell wall.[3][9] this compound, being a structural analog of the D-alanyl-D-alanine segment of the peptidoglycan precursor, irreversibly binds to the active site of PBPs.[9] This covalent modification inactivates the enzyme, preventing it from carrying out its cross-linking function.[1][3]
The inhibition of PBPs leads to the formation of a weakened and defective cell wall.[3] Consequently, the bacterial cell can no longer withstand the internal turgor pressure, resulting in cell lysis and death.[1][3][4]
Signaling Pathway of this compound's Action```dot
Caption: Experimental workflow to differentiate between cell wall and ribosome synthesis inhibitors.
Indirect Relationship Between Cell Wall and Protein Synthesis Inhibition
While this compound does not directly target the ribosome, an indirect relationship exists between the inhibition of cell wall synthesis and protein synthesis. For bacterial cells to grow and divide, both processes must be coordinated.
A study investigating the interplay between β-lactam antibiotics and protein synthesis inhibitors found that the inhibition of protein synthesis by drugs like chloramphenicol (B1208) could, under certain conditions, enhance the lytic effect of this compound. [10]The proposed mechanism is that by halting protein synthesis, the production of new PBPs is also stopped. [10]This prevents the bacteria from replacing the this compound-inactivated PBPs, thus accelerating the disruption of the cell wall. [10] It is crucial to understand that this is a synergistic or additive effect between two different classes of antibiotics and does not imply a direct action of this compound on the ribosome.
Quantitative Data Summary
As this compound's primary target is not the ribosome, quantitative data directly measuring its effect on ribosomal function is not a standard metric in its analysis. Instead, the efficacy of this compound is typically quantified by its impact on bacterial growth and cell wall integrity.
| Parameter | Description | Typical Measurement | Effect of this compound |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | Broth microdilution or agar (B569324) dilution assays. | Varies depending on the bacterial species and resistance mechanisms. For susceptible E. coli, MIC can be in the range of 2-8 µg/mL. |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antibiotic that kills 99.9% of the initial bacterial population. | Subculturing from MIC assays. | Typically close to the MIC for bactericidal antibiotics like this compound. |
| Time-Kill Curves | Measures the rate of bacterial killing over time at different antibiotic concentrations. | Colony-forming unit (CFU) counts over time. | Demonstrates a time-dependent killing of susceptible bacteria. |
Experimental Protocols
The following are summarized methodologies for key experiments used to elucidate the mechanism of action of antibiotics like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
-
Methodology (Broth Microdilution):
-
Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound in which no visible turbidity is observed.
-
Penicillin-Binding Protein (PBP) Competition Assay
-
Principle: To demonstrate the binding of this compound to PBPs by competing with a labeled penicillin analog.
-
Methodology:
-
Isolate bacterial membranes containing PBPs from the test organism.
-
Incubate the membrane preparations with varying concentrations of this compound.
-
Add a fixed concentration of a labeled penicillin, such as Bocillin FL (a fluorescent penicillin derivative).
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled PBPs using a fluorescence scanner.
-
A decrease in the fluorescent signal of the PBP bands with increasing concentrations of this compound indicates competitive binding.
-
Protein Synthesis Inhibition Assay (for comparison)
-
Principle: To measure the effect of a compound on the rate of protein synthesis by monitoring the incorporation of a radiolabeled amino acid.
-
Methodology:
-
Grow a bacterial culture to mid-log phase.
-
Divide the culture into aliquots and add the test compounds (e.g., this compound, a known protein synthesis inhibitor like tetracycline, and a no-drug control).
-
Add a radiolabeled amino acid (e.g., [35S]-methionine).
-
Take samples at various time points and precipitate the proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
A significant decrease in radioactivity incorporation compared to the control indicates inhibition of protein synthesis. This compound would show no such effect.
-
Conclusion
This compound is a potent bactericidal agent that exerts its effect through the specific inhibition of penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell lysis. [1][3][5][7]It is critical for researchers and drug development professionals to understand that this compound does not directly target or inhibit the function of bacterial ribosomes. This distinction is fundamental to the rational design of new antibiotics and the effective use of combination therapies. While indirect interactions between cell wall and protein synthesis inhibition can be observed, the primary mechanism of this compound remains firmly established at the level of the bacterial cell wall.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ldh.la.gov [ldh.la.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. nbinno.com [nbinno.com]
- 9. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 10. Effects of inhibitors of protein synthesis on lysis of Escherichia coli induced by beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of 100 mg/mL Ampicillin Stock Solution for Laboratory Use
Application Note & Protocol
Introduction
Ampicillin (B1664943), a broad-spectrum β-lactam antibiotic, is a staple in molecular biology and microbiology laboratories.[1][2][3] It functions by inhibiting bacterial cell wall synthesis, making it an effective selective agent for bacteria transformed with this compound-resistant plasmids.[1][3] Preparing a concentrated stock solution is a time-efficient and accurate method for routine laboratory use. This document provides a detailed protocol for preparing a 100 mg/mL this compound stock solution, along with data on its solubility and stability.
Data Summary
The following table summarizes the key quantitative data for the preparation and storage of a 100 mg/mL this compound stock solution.
| Parameter | Value | Notes |
| Stock Solution Concentration | 100 mg/mL | A commonly used concentration for a 1000x stock.[4] |
| Solvent | Sterile Deionized/MilliQ Water | This compound is water-soluble.[4][5] |
| Solubility in Water | Approx. 100 mg/mL at room temperature | This is the generally accepted maximum solubility.[4] |
| Working Concentration | 20-100 µg/mL | The final concentration in media depends on the application.[1][6] |
| Sterilization Method | 0.22 µm Syringe Filtration | Do not autoclave this compound solutions as heat degrades the antibiotic.[1][4][6] |
| Short-term Storage | 2-8°C | Stable for up to 3 weeks.[6] |
| Long-term Storage | -20°C | Stable for up to 6 months to a year.[1][2] |
| pH for Optimal Stability | ≤ 7 | This compound is less stable at pH > 7.[6][7] |
Experimental Protocol
This protocol details the steps for preparing a sterile 100 mg/mL stock solution of this compound.
Materials:
-
This compound sodium salt powder
-
Sterile, deionized or Milli-Q water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Analytical balance and weigh boat
-
Sterile spatula
-
Vortex mixer
-
Sterile syringe (e.g., 10 mL or 20 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 1 gram of this compound sodium salt powder using an analytical balance and a sterile weigh boat.[2]
-
Dissolving this compound: Transfer the weighed this compound powder into a sterile 15 mL conical tube. Add 10 mL of sterile deionized water to the tube.[2]
-
Mixing: Tightly cap the tube and vortex until the this compound powder is completely dissolved.[8] The solution should be clear and colorless to faint yellow.[6]
-
Filter Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[2][4]
-
Aliquoting: Dispense the sterilized this compound solution into sterile 1.5 mL microcentrifuge tubes in appropriate volumes (e.g., 1 mL aliquots).[8][9] This helps to avoid repeated freeze-thaw cycles which can reduce the antibiotic's potency.[4]
-
Labeling and Storage: Clearly label the aliquots with the name of the solution ("this compound"), concentration (100 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term use.[2][4]
Workflow Diagram
The following diagram illustrates the key steps in the preparation and use of the this compound stock solution.
Caption: Workflow for preparing and using this compound stock solution.
Conclusion
This protocol provides a reliable method for preparing a 100 mg/mL this compound stock solution for various laboratory applications. Adherence to sterile techniques and proper storage conditions are crucial for maintaining the efficacy of the antibiotic. By following these guidelines, researchers can ensure consistent and effective selection in their experiments.
References
- 1. khimexpert.com [khimexpert.com]
- 2. This compound Stock Solution: | ENCO [enco.co.il]
- 3. abo.com.pl [abo.com.pl]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. med.wmich.edu [med.wmich.edu]
- 9. Common stock solutions | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
Application Notes and Protocols: Ampicillin in LB Agar Plates for Selective Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of ampicillin (B1664943) in Luria-Bertani (LB) agar (B569324) plates for the selective culture of this compound-resistant bacteria. Detailed protocols for the preparation of this compound stock solutions and LB agar plates containing this compound are provided, along with data on recommended concentrations and storage conditions.
Introduction
This compound is a β-lactam antibiotic commonly used in molecular biology as a selective agent to isolate bacteria, typically Escherichia coli, that have been successfully transformed with a plasmid conferring this compound resistance. The resistance gene, often bla or ampR, encodes for the enzyme β-lactamase, which inactivates this compound by hydrolyzing its β-lactam ring.[1][2] This selection mechanism is crucial for cloning, protein expression, and other molecular biology applications. The final concentration of this compound in LB agar plates is a critical factor for effective selection.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and use of this compound in LB agar plates.
Table 1: Recommended Concentrations for this compound
| Parameter | Recommended Concentration | Typical Stock Solution (1000x) |
| Final (Working) Concentration in LB Agar | 50 - 100 µg/mL[1][3][4][5][6][7][8] | 50 - 100 mg/mL in sterile deionized water[1][4][5][9][10] |
Note: While 100 µg/mL is a common final concentration, for certain applications or to mitigate issues with satellite colonies, a higher concentration of up to 200 µg/mL may be used.[2]
Table 2: Preparation and Storage of this compound Solutions and Plates
| Item | Preparation Solvent | Storage Temperature | Shelf Life |
| This compound Stock Solution (50-100 mg/mL) | Sterile Deionized Water or MilliQ H2O[10] | -20°C[1][3][4][9] | Up to 1 year[3] |
| LB Agar Plates with this compound | N/A | 2-8°C (refrigerated)[11][12] | 2-4 weeks[13] |
| LB Broth with this compound | N/A | 4°C | Up to one month[3] |
Note: The stability of this compound in solution and in plates is limited. It is recommended to use freshly prepared plates for critical experiments.[2][13] At 37°C, this compound in culture is stable for up to 3 days.[11][14]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mg/mL)
Materials:
-
This compound sodium salt powder
-
Sterile, deionized or MilliQ water
-
Sterile conical tube (e.g., 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
Procedure:
-
Weigh out 1 gram of this compound sodium salt powder and transfer it to a sterile 50 mL conical tube.
-
Add 10 mL of sterile, deionized water to the tube.[1]
-
Vortex the tube until the this compound powder is completely dissolved.[10]
-
To sterilize the solution, draw it into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[1][10]
-
Aliquot the sterile this compound stock solution into sterile 1.5 mL microcentrifuge tubes (e.g., 1 mL per tube).[10]
-
Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation.
Protocol for Preparation of LB Agar Plates with this compound (100 µg/mL Final Concentration)
Materials:
-
Pre-mixed LB agar powder or individual components (tryptone, yeast extract, NaCl, agar)
-
Distilled or deionized water
-
Autoclavable bottle or flask (at least twice the volume of the media)
-
Autoclave
-
Water bath set to 50-55°C[4]
-
This compound stock solution (100 mg/mL)
-
Sterile petri dishes (90-100 mm)
-
Sterile pipette and tips
Procedure:
-
Prepare 1 liter of LB agar medium according to the manufacturer's instructions or by dissolving 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of distilled water.[9]
-
Autoclave the LB agar solution for 20 minutes at 121°C and 15 psi.[8]
-
After autoclaving, allow the molten agar to cool in a 50-55°C water bath. This is crucial as this compound is heat-sensitive and will be degraded at higher temperatures.[3][9] The flask should be cool enough to handle with bare hands.
-
Once the agar has cooled, add 1 mL of the 100 mg/mL sterile this compound stock solution to the 1 L of LB agar. This will result in a final concentration of 100 µg/mL (a 1:1000 dilution).[6][8]
-
Gently swirl the flask to ensure the this compound is evenly distributed throughout the medium, avoiding the introduction of air bubbles.[3]
-
Aseptically pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.[8]
-
Allow the plates to solidify at room temperature for at least 30-60 minutes.[8]
-
Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.[8]
-
Label the plates with the name of the medium (LB-Amp), the this compound concentration, and the date of preparation.
-
Store the plates in a sealed bag or container at 2-8°C until use.[12]
Visualizations
Caption: Workflow for preparing this compound stock and LB agar plates.
Caption: Mechanism of this compound action and resistance.
References
- 1. abo.com.pl [abo.com.pl]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 5. addgene.org [addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. static.igem.org [static.igem.org]
- 9. Bacterial cultivation media and antibiotics [qiagen.com]
- 10. med.wmich.edu [med.wmich.edu]
- 11. static.igem.org [static.igem.org]
- 12. LBアガー アンピシリン-50, プレート pre-poured LB agar plates with 50 μg/ml this compound | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: Accurate Ampicillin Dosing for Selective Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ampicillin (B1664943) is a widely used β-lactam antibiotic for the selection of resistant bacteria, typically E. coli, in molecular biology and drug development.[1] It functions by inhibiting cell wall synthesis in susceptible bacteria.[2] Resistance is commonly conferred by a plasmid-encoded β-lactamase enzyme, which hydrolyzes the antibiotic.[1][3] Accurate preparation of culture media with the correct final concentration of this compound is critical for effective selection of transformed cells and for ensuring experimental reproducibility. This document provides a detailed protocol for preparing this compound stock solutions and calculating the required volume for supplementing culture media.
Quantitative Data Summary
For consistent results, it is essential to use appropriate concentrations and storage conditions for this compound solutions. The following table summarizes key quantitative data for easy reference.
| Parameter | Value | Solvent | Storage Temperature | Stability Notes |
| Stock Concentration | 25 mg/mL, 50 mg/mL, 100 mg/mL[1][2][4][5] | Deionized Water (ddH₂O)[1][2][4] | -20°C[1][2][5] | Stock solutions are stable for up to 1 year at -20°C.[2] For long-term storage (4-6 months), -20°C is recommended.[6] |
| Working Concentration | 20-100 µg/mL[7] | Culture Media (e.g., LB Broth/Agar) | 4°C (for plates/media) | The typical working concentration is 100 µg/mL.[7] |
| Media Temperature for Addition | 45-55°C | N/A | N/A | Adding this compound to media hotter than this will cause degradation.[8] |
| Storage of this compound Plates | N/A | N/A | 2-8°C | Plates can be stored for up to two weeks at 2-8°C.[6] |
Experimental Protocols
This protocol describes the preparation of a 1000x stock solution, a common concentration used in many laboratories.
Materials:
-
This compound sodium salt powder
-
Sterile deionized water (dH₂O)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
Weigh 1 gram of this compound sodium salt powder and place it into a sterile conical tube.[1][2]
-
Vortex the solution until the this compound powder is completely dissolved. The solution should be clear to faint yellow.[5]
-
To ensure sterility, filter the this compound stock solution through a 0.22 µm syringe filter into a new sterile tube.[1][2][4]
-
Dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[3]
-
Label the aliquots clearly with the name ("this compound"), concentration (100 mg/mL), and date of preparation.
This protocol details the calculation required to achieve the desired final concentration of this compound in liquid or solid culture media.
Principle: The calculation is based on the dilution formula C₁V₁ = C₂V₂, where:
-
C₁ is the concentration of the stock solution.
-
V₁ is the volume of the stock solution to be added.
-
C₂ is the desired final concentration in the media.
Example Calculation: Prepare 500 mL of LB agar (B569324) with a final this compound concentration of 100 µg/mL using a 100 mg/mL stock solution.
-
Ensure Units are Consistent: Convert all concentrations to the same units (e.g., mg/mL or µg/mL).
-
C₁ (Stock Concentration) = 100 mg/mL
-
C₂ (Final Concentration) = 100 µg/mL = 0.1 mg/mL
-
V₂ (Final Media Volume) = 500 mL
-
-
Rearrange the Formula to Solve for V₁:
-
V₁ = (C₂ * V₂) / C₁
-
-
Substitute the Values and Calculate:
-
V₁ = (0.1 mg/mL * 500 mL) / 100 mg/mL
-
V₁ = 50 / 100 mL
-
V₁ = 0.5 mL or 500 µL
-
Methodology:
-
Prepare the culture medium (e.g., LB broth or LB agar) according to standard protocols.
-
Autoclave the medium to sterilize it.
-
Allow the medium to cool to approximately 45-55°C.[9] This is crucial as this compound is heat-sensitive and will degrade at higher temperatures.[8]
-
Using a sterile pipette, add the calculated volume (500 µL in the example) of the this compound stock solution to the cooled medium.
-
Swirl the flask gently to ensure the antibiotic is evenly distributed throughout the medium.[9]
-
For agar plates, pour the medium into sterile petri dishes. For broth, the medium is ready for use.
-
Store prepared media/plates at 4°C.
Visualization of the Calculation Workflow
The following diagram illustrates the logical steps for calculating the volume of this compound stock solution needed for media preparation.
Caption: Workflow for calculating this compound stock volume.
Stability and Best Practices
-
Temperature Sensitivity: this compound is sensitive to high temperatures. Never add it to autoclaved media that has not been sufficiently cooled.[3][8]
-
pH Sensitivity: The stability of this compound in solution is pH-dependent. Stock solutions should have a pH of ≤ 7 for optimal stability.
-
Degradation in Media: β-lactamase produced by resistant colonies can break down this compound in the surrounding medium. This can lead to the growth of non-resistant "satellite colonies" around a resistant colony.[3] Therefore, it is recommended to use freshly prepared plates for inoculating cultures.[3]
-
Storage: Store this compound stock solutions in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] Prepared agar plates can be stored at 2-8°C for up to two weeks.[6]
References
- 1. abo.com.pl [abo.com.pl]
- 2. This compound Stock Solution: | ENCO [enco.co.il]
- 3. Growth Of Bacterial Cultures [qiagen.com]
- 4. Stock Solution [mmbio.byu.edu]
- 5. This compound stock solution (50 mg/mL) – Mizumoto Lab at UBC [zoology.ubc.ca]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. kopplab.faculty.ucdavis.edu [kopplab.faculty.ucdavis.edu]
- 10. Antibiotic Usage | Herman Lab | Nebraska [hermanlab.unl.edu]
Application Notes and Protocols for Sterile Filtering Ampicillin Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to preparing sterile ampicillin (B1664943) solutions, a critical step in various molecular biology and drug development applications. Adherence to proper sterile technique is paramount to prevent contamination and ensure the efficacy of the this compound.
Introduction
This compound is a widely used β-lactam antibiotic that inhibits bacterial cell wall synthesis.[1][2][3] In research and development, it is commonly used as a selective agent for bacteria transformed with this compound-resistant plasmids.[4] The preparation of sterile this compound stock solutions is a routine yet crucial procedure. This document outlines the standard protocol for sterile filtering this compound solutions, along with data on solution stability and quality control considerations.
Experimental Protocols
Materials
-
This compound sodium salt powder
-
Nuclease-free water or 50% ethanol (B145695) solution
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile syringe (e.g., 20 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquoting
-
Vortex mixer
-
Sterile workspace (e.g., laminar flow hood)
Protocol: Preparation of 100 mg/mL Sterile this compound Stock Solution
This protocol describes the preparation of a 100 mg/mL this compound stock solution, a common concentration for laboratory use.[2][4][5]
-
Preparation: In a sterile workspace, weigh 2 grams of this compound sodium salt powder and transfer it to a sterile 50 mL conical tube.[5][6]
-
Dissolution: Add 20 mL of nuclease-free water to the conical tube.[5][6] Vortex thoroughly until the this compound powder is completely dissolved.[5][6] The solution should be clear and colorless to pale yellow.[1]
-
Sterile Filtering:
-
Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe.[2][5] It is good practice to pre-wet the filter by drawing through 5-10 mL of sterile water and discarding it.[2]
-
Draw the this compound solution into the syringe.
-
Filter the solution into a new sterile 50 mL conical tube.[5][6]
-
-
Aliquoting and Storage:
Data Presentation
This compound Solution Stability
The stability of this compound solutions is dependent on storage temperature and pH.[1][3] Autoclaving this compound solutions is not recommended as it will lead to degradation.[1][3]
| Storage Temperature | Concentration | Solvent/Diluent | Stability Duration | Reference |
| -20°C | 100 mg/mL | Water | Up to 1 year | [2] |
| -20°C | 50 mg/mL | Water | 4-6 months | [1][3] |
| 2-8°C (Refrigerated) | 50 mg/mL | Water | Up to 3 weeks | [1][3] |
| 2-8°C (Refrigerated) | 10 mg/mL | Normal Saline | Stable for 3 days | [7] |
| Room Temperature | 12 mg/mL | Buffered Solution | At least 48 hours | [7] |
| Room Temperature | 24 mg/mL | Normal Saline | At least 24 hours | [7] |
| 37°C | Not Specified | Culture Media | Up to 3 days | [1][3] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the sterile filtering protocol for this compound solutions.
Caption: Workflow for preparing sterile this compound stock solution.
Quality Control
-
Complete Dissolution: Ensure that the this compound powder is fully dissolved before filtration. Incomplete dissolution can clog the filter and lead to an inaccurate final concentration. For this compound forms that are less soluble in water, such as this compound trihydrate or anhydrous this compound, the addition of NaOH may be necessary to achieve complete dissolution at high concentrations.[8]
-
Filter Integrity: Use a sterile, certified 0.22 µm filter to ensure the removal of bacteria.
-
Aseptic Technique: All steps following the initial dissolution should be performed in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.[5][6]
-
pH Considerations: The stability of this compound in solution is pH-dependent, with optimal stability at pH ≤ 7.[1][3]
-
Visual Inspection: The final sterile solution should be clear and free of particulates.
By following these protocols and quality control measures, researchers can consistently prepare high-quality sterile this compound solutions for their experimental needs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound Stock Solution: | ENCO [enco.co.il]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abo.com.pl [abo.com.pl]
- 5. med.wmich.edu [med.wmich.edu]
- 6. General Zamanian Lab Recipes - Zamanian Lab Docs [zamanianlab.org]
- 7. Stability of this compound in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ampicillin concentration for maintaining selective pressure in liquid culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of ampicillin (B1664943) for maintaining selective pressure in liquid bacterial cultures. Adherence to these protocols is crucial for ensuring the stability of plasmid-based expression systems and the reproducibility of experimental results.
Introduction
This compound is a widely used β-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2][3][4][5] In molecular biology, it is commonly used as a selective agent to ensure the maintenance of plasmids conferring this compound resistance in bacterial cultures. The gene responsible for this resistance, bla, encodes for the enzyme β-lactamase, which inactivates this compound by hydrolyzing its β-lactam ring.[6][7] However, the effectiveness of this compound is influenced by factors such as the bacterial species, plasmid copy number, and culture conditions. Furthermore, the secretion of β-lactamase into the culture medium can lead to the depletion of this compound, allowing for the growth of plasmid-free cells and the emergence of satellite colonies on solid media.[8][9] Therefore, optimizing the working concentration of this compound is critical for maintaining selective pressure.
Data Presentation: Recommended this compound Concentrations
The following tables summarize recommended starting concentrations for this compound in liquid culture for various bacterial species. It is important to note that the optimal concentration may vary depending on the specific strain, plasmid, and experimental conditions. Therefore, empirical determination of the optimal concentration using a kill curve or MIC assay is highly recommended.
Table 1: Recommended this compound Working Concentrations for Plasmid Maintenance in Liquid Culture
| Bacterial Species | Plasmid Type | Recommended Working Concentration (µg/mL) | Reference(s) |
| Escherichia coli | High-copy (e.g., pUC vectors) | 100 | [6][10][11] |
| Escherichia coli | Low-copy (e.g., pBR322) | 50 - 100 | [12] |
| Escherichia coli | General cloning and protein expression | 50 - 200 | [9][13] |
| Haemophilus influenzae | N/A | Variable, requires MIC testing | [8][14] |
| Staphylococcus aureus | N/A | Variable, requires MIC testing | [1] |
| Streptococcus pneumoniae | N/A | Variable, requires MIC testing | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound for Various Bacteria
Note: MIC values are determined for clinical susceptibility testing and may be lower than the optimal concentration required for maintaining selective pressure in laboratory cultures.
| Bacterial Species | MIC (µg/mL) | Reference(s) |
| Escherichia coli | 4 | [1] |
| Staphylococcus aureus | 0.6 - 1 | [1] |
| Streptococcus pneumoniae | 0.03 - 0.06 | [1] |
| Haemophilus influenzae | 0.25 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mg/mL)
This protocol describes the preparation of a 100 mg/mL stock solution of this compound.
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 gram of this compound sodium salt powder and transfer it to a sterile conical tube.
-
Add 10 mL of sterile, nuclease-free water to the tube.[6][15]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the this compound solution into a new sterile conical tube.[6][15]
-
Aliquot the sterilized stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).
-
Store the aliquots at -20°C for long-term storage (up to one year). For short-term storage, aliquots can be kept at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.
Protocol for Determining the Optimal this compound Concentration (Kill Curve)
A kill curve is a dose-response experiment to determine the minimum concentration of an antibiotic required to kill non-resistant host cells.
Materials:
-
Bacterial strain without the resistance plasmid
-
Appropriate liquid culture medium (e.g., LB broth)
-
This compound stock solution (100 mg/mL)
-
Sterile culture tubes or a 96-well microplate
-
Incubator with shaking capabilities
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Prepare a series of culture tubes or wells with liquid medium containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 150, 200 µg/mL).
-
Inoculate each tube or well with a fresh overnight culture of the non-resistant bacterial strain, diluted to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Include a "no antibiotic" control and a "no cells" blank control.
-
Incubate the cultures at the optimal growth temperature with shaking for 18-24 hours.
-
After incubation, measure the OD600 of each culture.
-
The lowest concentration of this compound that results in no visible growth (i.e., no significant increase in OD600 compared to the "no cells" control) is the minimum inhibitory concentration (MIC). For maintaining selective pressure, a concentration 1.5 to 2 times the MIC is often used.
Protocol for Maintaining Selective Pressure in Liquid Culture
Materials:
-
Bacterial strain containing the this compound resistance plasmid
-
Appropriate liquid culture medium
-
This compound stock solution (100 mg/mL)
-
Sterile culture flasks
-
Incubator with shaking capabilities
Procedure:
-
Prepare the liquid culture medium and autoclave it.
-
Allow the medium to cool to below 55°C. Adding this compound to hot media can cause its degradation.
-
Add the appropriate volume of this compound stock solution to the cooled medium to achieve the desired final working concentration (e.g., for a 100 µg/mL final concentration in 100 mL of media, add 100 µL of a 100 mg/mL stock).
-
Inoculate the medium with a single, well-isolated colony of the transformed bacteria from a fresh agar (B569324) plate containing this compound.
-
Incubate the culture at the optimal growth temperature with vigorous shaking (e.g., 200-250 rpm) to ensure proper aeration.
-
For larger cultures, it is recommended to first grow a smaller starter culture overnight and then use it to inoculate the larger volume.
Visualizations
Caption: Mechanism of this compound Action.
Caption: this compound Resistance Mechanism.
Caption: Experimental Workflow for Kill Curve Analysis.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. abo.com.pl [abo.com.pl]
- 7. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 8. Rapid Method for Determining the Minimum Inhibitory Concentration of this compound for Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. addgene.org [addgene.org]
- 12. Antibiotic Usage | Herman Lab | Nebraska [hermanlab.unl.edu]
- 13. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of this compound as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound Stock Solution: | ENCO [enco.co.il]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Plasmid Prep with Ampicillin Selection
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low plasmid DNA yields when using ampicillin (B1664943) as a selection marker. The following frequently asked questions (FAQs) and troubleshooting steps provide direct solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my plasmid yield unexpectedly low even with a high-density bacterial culture?
A significant reason for low plasmid yield, despite robust bacterial growth, is the loss of selective pressure due to the degradation of this compound in the culture medium.[1][2] The this compound resistance gene (bla) produces the enzyme β-lactamase, which is secreted by the bacteria and inactivates this compound.[2][3] As the this compound concentration drops, plasmid-free cells can proliferate, eventually outnumbering the plasmid-containing cells and leading to a poor overall yield of plasmid DNA.[1][2]
Q2: What are "satellite colonies" and are they related to my low plasmid yield in liquid culture?
Satellite colonies are small bacterial colonies that grow on an agar (B569324) plate around a larger, antibiotic-resistant colony.[2][4] They are a direct result of the β-lactamase secreted by the central colony degrading the this compound in the surrounding area, which allows non-resistant, plasmid-free cells to grow.[2][4] This same principle applies to liquid cultures, where widespread this compound degradation leads to the growth of a plasmid-free bacterial population, thus reducing the final plasmid yield.[2]
Q3: Can the age of my this compound stock or plates affect my plasmid prep?
Yes, the age and storage of your this compound stock and prepared plates are critical. This compound is unstable and degrades over time, especially at 37°C.[5] Using old or improperly stored this compound stocks or plates can result in a lower effective antibiotic concentration from the start, leading to a rapid loss of selective pressure and subsequent low plasmid yield.[6][7]
Q4: How does the plasmid copy number influence the expected yield?
The origin of replication on your plasmid determines its copy number (the number of plasmid molecules per cell).[1][8] Plasmids are categorized as high-copy (hundreds of copies per cell), low-copy (typically less than 50 copies per cell), or single-copy.[9] A low-copy number plasmid will naturally result in a lower DNA yield compared to a high-copy plasmid from the same culture volume.[1] It's essential to know the copy number of your plasmid to set realistic yield expectations.
Troubleshooting Guide
Issue 1: Consistently Low Plasmid Yield
Question: I am repeatedly getting low plasmid DNA yields. What are the primary factors I should investigate?
Answer: Consistently low yields often point to issues with this compound stability and culture conditions. Here’s a step-by-step troubleshooting approach:
-
Verify this compound Potency:
-
Solution: Always use freshly prepared this compound stock solutions and add this compound to your media just before use.[1] Avoid using plates or media that are more than a few days old.
-
Experiment: You can test the potency of your this compound plates using a sensitive (non-resistant) E. coli strain. See the protocol below.
-
-
Optimize Culture Growth Time:
-
Solution: Avoid over-saturating your bacterial culture.[3][6] Long incubation times (e.g., >16 hours) lead to this compound degradation, cell death, and plasmid DNA degradation.[1][7]
-
Recommendation: Harvest cells in the late logarithmic to early stationary phase of growth, typically after 12-16 hours of incubation.[10] For optimal results, monitor the optical density (OD600) of your culture.
-
-
Consider an Alternative Antibiotic:
Issue 2: Variable Plasmid Yields Between Different Plasmids
Question: I prepped two different plasmids at the same time and got a high yield for one but a very low yield for the other. Why would this happen?
Answer: This scenario often points to differences in the plasmids themselves or their effect on the host cells.
-
Check the Plasmid Copy Number:
-
Explanation: The two plasmids may have different origins of replication, resulting in one being a high-copy plasmid and the other a low-copy plasmid.[7][8]
-
Action: Verify the copy number for both plasmid backbones. For low-copy plasmids, you will need to increase the starting culture volume to obtain a comparable yield to a high-copy plasmid.[1]
-
-
Assess the Insert for Toxicity:
-
Explanation: The cloned gene in the low-yielding plasmid might be producing a protein that is toxic to the E. coli host cells.[6][7] This can slow down cell growth and reduce plasmid replication.
-
Action: Try using a different E. coli strain specifically designed for cloning toxic genes, such as those that have tighter control over protein expression.[6]
-
Data Summary Table
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Plasmid Yield (ng/µL) | Reference |
| This compound Concentration | 0 µg/mL | 100 µg/mL | 200 µg/mL | 300 µg/mL | 55 | [12][13][14] |
| 69 | [12][13] | |||||
| 164 | [12][13] | |||||
| 41 | [12][13][14] | |||||
| Growth Medium | LB | TB | Lower | [9] | ||
| Higher | [9] | |||||
| Plasmid Copy Number | High-copy | Low-copy | Higher | [1] | ||
| Lower | [1] |
Experimental Protocols
Protocol 1: Testing this compound Plate Potency
Objective: To confirm that the this compound in your LB agar plates is active and at a sufficient concentration to inhibit the growth of non-resistant bacteria.
Methodology:
-
Prepare a fresh overnight culture of a non-resistant E. coli strain (e.g., DH5α without a plasmid).
-
Make serial dilutions of the overnight culture (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) in sterile LB broth.
-
Plate 100 µL of each dilution onto two sets of plates:
-
Set A: Your this compound-containing LB agar plates.
-
Set B: Control LB agar plates without this compound.
-
-
Incubate both sets of plates overnight at 37°C.
-
Expected Result: You should see a significant number of colonies on the control plates (Set B) and no growth or only a few isolated colonies on your this compound plates (Set A). The presence of numerous colonies on the this compound plates indicates that the antibiotic is not effective.
Protocol 2: Optimizing Bacterial Culture for Plasmid Preparation
Objective: To ensure a healthy bacterial culture that retains the plasmid, leading to a higher yield.
Methodology:
-
Inoculation:
-
Select a single, well-isolated colony from a fresh (less than a week old) agar plate containing this compound.
-
Inoculate a small starter culture of 5-10 mL of LB broth with the appropriate concentration of this compound.[10]
-
Incubate the starter culture for approximately 8 hours at 37°C with vigorous shaking (200-300 rpm).[10]
-
-
Main Culture Growth:
-
Inoculate a larger volume of fresh LB broth with this compound using a 1:500 to 1:1000 dilution of your starter culture.[10]
-
Ensure adequate aeration by using a flask that is at least five times the volume of your culture (e.g., a 500 mL flask for a 100 mL culture).[10]
-
Incubate at 37°C with vigorous shaking (200-300 rpm) for 12-16 hours. Do not exceed 16 hours to avoid over-saturation.[10]
-
-
Harvesting:
-
After incubation, pellet the bacterial cells by centrifugation.
-
Discard the supernatant and proceed with your chosen plasmid purification kit protocol.
-
Visualizations
Caption: Troubleshooting workflow for low plasmid yield with this compound selection.
Caption: Mechanism of this compound degradation leading to low plasmid yield.
References
- 1. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Growth Of Bacterial Cultures [qiagen.com]
- 9. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zymoresearch.com [zymoresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of this compound as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of this compound as Selection Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of this compound as Selection Marker [ijbiotech.com]
Technical Support Center: Optimizing Ampicillin Concentration for High Plasmid Copy Number
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ampicillin (B1664943) concentration for maximizing plasmid copy number and yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of this compound to use for plasmid selection?
The most commonly recommended working concentration for this compound in both liquid broth and agar (B569324) plates is 100 µg/mL.[1][2][3] However, studies have shown that this concentration is not always optimal for achieving the highest plasmid yield and copy number.[4][5][6][7]
Q2: How does this compound concentration affect plasmid copy number and yield?
This compound concentration directly impacts the selective pressure on bacteria to maintain the plasmid that carries the this compound resistance gene (bla), which encodes for the enzyme β-lactamase.[8][9]
-
Low this compound Concentration: Insufficient this compound may not provide enough selective pressure, leading to the growth of plasmid-free cells and a subsequent decrease in the overall plasmid yield.[4]
-
Optimal this compound Concentration: An optimized concentration maintains strong selective pressure, ensuring that only plasmid-containing bacteria proliferate, which can lead to a significant increase in both plasmid copy number and overall yield.[4][5][6][7]
-
High this compound Concentration: Excessively high concentrations can be detrimental to bacterial growth, leading to increased cell mortality and, consequently, a lower final plasmid yield.[4]
Q3: Can increasing the this compound concentration always lead to a higher plasmid yield?
Not necessarily. While some studies suggest that increasing the this compound concentration from the standard 100 µg/mL can be beneficial, there is an optimal point beyond which the yield may decrease due to toxicity to the bacterial host.[4][8] One study found that for E. coli TOP10F' cells transformed with a pUC57-based plasmid, 200 µg/mL this compound resulted in significantly higher plasmid yield and copy number compared to 100 µg/mL and 300 µg/mL.[4][5][6][7] However, another study using a low copy number plasmid found that increasing this compound concentration did not improve plasmid DNA recovery.[10][11] Therefore, optimization is system-dependent.
Q4: What are "satellite colonies" and how are they related to this compound concentration?
Satellite colonies are small colonies of bacteria that have not taken up the plasmid and are therefore not this compound-resistant. They can grow in the vicinity of a large, plasmid-containing colony because the β-lactamase secreted by the resistant colony degrades the this compound in the surrounding medium, creating a zone of lower antibiotic concentration.[8][9][12] Using a higher, optimized concentration of this compound can help to mitigate the formation of satellite colonies.[8][13]
Troubleshooting Guide
Problem: Low Plasmid Yield
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration | The standard 100 µg/mL may not be optimal for your specific plasmid and bacterial strain combination. Perform an this compound concentration optimization experiment (see Experimental Protocols section). One study found 200 µg/mL to be optimal for their system.[4][5][6][7] |
| Culture Oversaturation | Allowing liquid cultures to grow for too long (e.g., beyond 16-18 hours) can lead to the accumulation of secreted β-lactamase, which degrades the this compound and allows plasmid-free cells to take over the culture.[8][14] Harvest cultures in the late logarithmic to early stationary phase (typically 12-16 hours).[14] |
| Degraded this compound Stock | This compound solutions are not stable for long periods, even when stored at -20°C.[13] Prepare fresh this compound stock solutions and use them to make fresh plates and media. |
| Inoculation from an Old Plate | Inoculating a liquid culture from an old plate can lead to the selection of bacteria that have lost the plasmid, especially if satellite colonies are present.[14] Always start your culture from a single, well-isolated colony on a fresh plate.[14][15] |
| Low Copy Number Plasmid | If you are working with a low copy number plasmid, the yield will inherently be lower. Consider using a richer growth medium, such as Terrific Broth (TB), which can support higher cell densities and improve plasmid yield.[10][11][15] For some low-copy-number plasmids, the copy number can be increased by adding chloramphenicol (B1208) to the culture.[16] |
Data Presentation
Table 1: Effect of this compound Concentration on Plasmid Yield and Copy Number
The following table summarizes the findings from a study by Fathizadeh et al. (2017) investigating the impact of varying this compound concentrations on GFP expression, plasmid copy number, and plasmid yield in E. coli TOP10F' cells.[4][5][6][7]
| This compound Concentration (µg/mL) | GFP Fluorescent Intensity (Arbitrary Units) | Plasmid Copy Number | Plasmid Yield (ng/µL) | Plasmid Loss (%) |
| 0 | 549.83 | 6.07 x 10⁹ | 55 | 2.28 |
| 100 | 549.78 | 3.21 x 10⁹ | 69 | 2.74 |
| 200 | 1443.52 | 2.32 x 10¹⁰ | 164 | 0.29 |
| 300 | 684.87 | 8.11 x 10⁸ | 41 | 5.25 |
Data extracted from Fathizadeh et al. (2017). The results indicate that 200 µg/mL was the optimal this compound concentration in this specific experimental setup, leading to the highest protein expression, plasmid copy number, and plasmid yield, with the lowest percentage of plasmid loss.[4][5][6][7]
Experimental Protocols
Protocol: Optimizing this compound Concentration for Maximizing Plasmid Yield
This protocol provides a framework for determining the optimal this compound concentration for your specific plasmid and E. coli strain.
1. Preparation of Materials:
- Your E. coli strain transformed with the plasmid of interest.
- Luria-Bertani (LB) agar plates with a standard this compound concentration (e.g., 100 µg/mL).
- LB broth.
- This compound stock solution (e.g., 100 mg/mL in dH₂O, filter-sterilized, stored at -20°C).[1]
2. Experimental Setup:
- From a fresh LB-ampicillin plate, pick a single, well-isolated colony of your transformed E. coli.
- Inoculate a starter culture of 5 mL of LB broth containing the standard this compound concentration (100 µg/mL).
- Incubate overnight at 37°C with shaking (approx. 240 rpm).[3]
3. Inoculation of Test Cultures:
- Prepare a series of flasks, each containing the same volume of LB broth (e.g., 50 mL).
- Add this compound to each flask to achieve a range of final concentrations. A good starting range is 50 µg/mL, 100 µg/mL, 150 µg/mL, 200 µg/mL, and 250 µg/mL. Include a control with no this compound.
- Inoculate each flask with an equal amount of the overnight starter culture (e.g., a 1:100 dilution).
4. Incubation and Monitoring:
- Incubate all flasks at 37°C with shaking for a set period, typically 16-18 hours.[3]
- (Optional) Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
5. Harvesting and Plasmid Isolation:
- After incubation, harvest the bacterial cells from a standardized volume of each culture by centrifugation.
- Perform a plasmid miniprep for each concentration using a commercial kit or a standard protocol. Ensure that you start with the same amount of cell mass for each sample to allow for a fair comparison of yields.
6. Analysis of Results:
- Quantify the plasmid DNA concentration for each sample using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
- (Optional) Determine the plasmid copy number using quantitative real-time PCR (qPCR).
- Compare the plasmid yields across the different this compound concentrations to identify the optimum.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of this compound resistance and selection.
References
- 1. abo.com.pl [abo.com.pl]
- 2. addgene.org [addgene.org]
- 3. abmgood.com [abmgood.com]
- 4. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of this compound as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of this compound as Selection Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of this compound as Selection Marker [ijbiotech.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Growth Of Bacterial Cultures [qiagen.com]
Technical Support Center: Ampicillin Degradation and Selection Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ampicillin (B1664943) selection in their experiments.
Troubleshooting Guides
Issue: Appearance of Satellite Colonies on this compound Plates
Q1: I'm observing small colonies surrounding a larger, central colony on my this compound selection plates. What are these, and are they a problem?
A1: These are known as "satellite colonies." They are typically bacterial cells that have not taken up the desired plasmid and are therefore not genuinely resistant to this compound.[1][2] The central, larger colony consists of transformed bacteria that carry the this compound resistance gene (bla), which expresses the enzyme β-lactamase.[1][3] This enzyme is secreted into the surrounding medium, where it degrades the this compound.[1][2][3] This degradation creates a localized zone with a reduced concentration of the antibiotic, allowing non-resistant cells to grow.[1] While these satellite colonies themselves are not useful for your experiment, their presence indicates a potential issue with your selection process.[1][2]
Troubleshooting Steps:
-
Verify this compound Stock and Plates: Ensure your this compound stock solution and plates are fresh. This compound degrades over time, even when stored correctly.[2][4]
-
Optimize this compound Concentration: Using a low concentration of this compound can lead to the rapid formation of satellite colonies.[4] Consider increasing the concentration; for example, some protocols recommend up to 200 µg/mL to combat this issue.[2]
-
Incubation Time and Temperature: Avoid prolonged incubation of your plates (typically not exceeding 16-20 hours).[5][6] Longer incubation times allow for more significant β-lactamase secretion and this compound degradation.
-
Plating Density: A high density of transformed colonies can exacerbate the issue. If possible, plate a lower density of cells.
-
Consider Carbenicillin: Carbenicillin, a more stable analog of this compound, is less susceptible to degradation by β-lactamase and can significantly reduce or eliminate satellite colonies.[7][8][9][10]
Issue: No or Few Colonies After Transformation and this compound Selection
Q2: I performed a transformation and expected a good number of colonies, but I see very few or none on my this compound plates. What could be the cause?
A2: This issue can stem from several factors, ranging from the competency of your cells to the integrity of your this compound.
Troubleshooting Steps:
-
Check Competent Cells: Verify the transformation efficiency of your competent cells using a control plasmid (e.g., pUC19).[5] Improperly prepared or stored competent cells will have low efficiency.
-
Confirm Plasmid Integrity and Concentration: Ensure your plasmid DNA is intact and at an appropriate concentration for transformation.
-
Review Transformation Protocol: Double-check all steps of your transformation protocol, including heat shock or electroporation parameters and the use of a suitable recovery medium.[5]
-
Verify Antibiotic Selection:
-
Correct Antibiotic: Confirm that your plasmid confers this compound resistance and that you have used this compound in your plates.[5]
-
This compound Potency: Old or improperly stored this compound may have degraded, leading to a loss of selective pressure and potentially a lawn of bacterial growth, or if completely inactive, no growth of desired colonies if another issue is present.[5] Prepare fresh this compound stock solutions and plates.
-
Media Temperature: Ensure the agar (B569324) medium was cooled to 50-60°C before adding the this compound.[11] Adding the antibiotic to overly hot agar will cause it to degrade rapidly.[4]
-
Frequently Asked Questions (FAQs)
Q3: How does this compound degradation affect liquid cultures?
A3: In liquid cultures, the secretion of β-lactamase by resistant bacteria can degrade the this compound in the entire medium over time.[1][2] This loss of selective pressure allows for the growth of non-plasmid-containing cells.[1] This can lead to poor plasmid yields from minipreps and reduced protein expression. To mitigate this, avoid letting liquid cultures become oversaturated (e.g., grow to an OD600 no higher than 3 in LB), and when starting a larger culture from a starter culture, pellet the cells and resuspend them in fresh, antibiotic-free medium before inoculating the main culture to remove secreted β-lactamase.[2]
Q4: What is the optimal way to prepare and store this compound stock solutions?
A4: To ensure the potency of your this compound, follow these guidelines:
-
Preparation: Dissolve this compound powder in sterile deionized water to a typical stock concentration of 100 mg/mL.[11][12][13]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter; do not autoclave, as heat degrades this compound.[11][13][14]
-
Storage: Store the stock solution in small aliquots at -20°C.[11][12][14] Avoid repeated freeze-thaw cycles.[14]
Q5: How stable is this compound under different conditions?
A5: this compound's stability is influenced by temperature, pH, and time. Higher temperatures and pH values outside the optimal range (slightly acidic to neutral) accelerate degradation.[14][15][16]
Data Presentation
Table 1: Stability of this compound Solutions Under Various Storage Conditions
| Concentration | Solvent/Medium | Temperature | Duration | Remaining Activity |
| 24 g/L | 0.9% Sodium Chloride | 25°C | 30 hours | >90% |
| 24 g/L | 0.9% Sodium Chloride | 30°C | 30 hours | >90% |
| 24 g/L | 0.9% Sodium Chloride | 37°C | 24 hours | >90% |
| 24 g/L | 0.9% Sodium Chloride | 37°C | 30 hours | <90% |
| 50 mg/mL (Stock) | Water | 2-8°C | 3 weeks | Stable |
| 50 mg/mL (Stock) | Water | -20°C | 4-6 months | Stable |
| In Culture | Culture Media | 37°C | 3 days | Stable |
Data compiled from multiple sources.[16]
Table 2: Comparison of this compound and Carbenicillin for Plasmid Selection
| Feature | This compound | Carbenicillin |
| Mechanism of Action | Inhibits bacterial cell wall synthesis (β-lactam) | Inhibits bacterial cell wall synthesis (β-lactam) |
| Resistance Mechanism | Hydrolysis by β-lactamase | Hydrolysis by β-lactamase |
| Stability | Less stable; sensitive to heat and acidic pH.[9][10] | More stable than this compound.[8][9][10] |
| Satellite Colonies | Prone to the formation of satellite colonies.[7][9][17] | Significantly reduces the formation of satellite colonies.[7][8][9] |
| Cost | Generally less expensive. | More expensive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)
Materials:
-
This compound sodium salt powder
-
Sterile, deionized water
-
Sterile volumetric flask or conical tube
-
Analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Accurately weigh 1 gram of this compound sodium salt powder.
-
In a sterile flask or tube, dissolve the powder in a portion of sterile water (e.g., 8 mL).
-
Gently swirl to dissolve the powder completely. Avoid vigorous shaking.
-
Bring the final volume to 10 mL with sterile water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Dispense into single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the tubes with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test to Assess this compound Potency
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial culture to be tested (e.g., a known this compound-sensitive E. coli strain)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Paper disks impregnated with a known concentration of this compound
-
Sterile forceps
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth.
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[18]
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps, place an this compound-impregnated disk onto the center of the inoculated agar plate.[18]
-
Gently press the disk to ensure it adheres to the agar.
-
Invert the plate and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.
-
Compare the measured zone diameter to a standardized chart to determine the susceptibility of the bacteria to the this compound. A large zone of inhibition indicates that the this compound is potent.
Mandatory Visualization
Caption: Mechanism of Satellite Colony Formation.
Caption: Troubleshooting this compound Selection Issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. KIRBY-BAUER TEST – Hands On Microbiology [open.maricopa.edu]
- 4. goldbio.com [goldbio.com]
- 5. goldbio.com [goldbio.com]
- 6. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. Carbenicillin - Wikipedia [en.wikipedia.org]
- 11. abo.com.pl [abo.com.pl]
- 12. med.wmich.edu [med.wmich.edu]
- 13. This compound Stock Solution: | ENCO [enco.co.il]
- 14. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
Technical Support Center: Ampicillin Selection Plates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with bacterial lawn growth on ampicillin (B1664943) selection plates.
Troubleshooting Guides
Issue: Unexpected Bacterial Lawn Growth on this compound Plates
An unexpected lawn of bacteria on an this compound selection plate, where distinct colonies are expected, indicates a failure in the selection process. This guide provides a systematic approach to troubleshooting this common issue.
Possible Causes and Solutions
| Cause | Recommended Action |
| Ineffective this compound | 1. Check this compound Stock: Ensure the this compound stock solution is not too old and has been stored correctly. This compound in solution degrades over time. Prepare fresh stock if in doubt.[1][2] 2. Verify Plate Preparation: Confirm that the this compound was added to the agar (B569324) when it had cooled to approximately 50°C. Excessive heat will degrade the antibiotic.[1][3] 3. Use Fresh Plates: this compound plates have a limited shelf life, as the antibiotic can break down. It is best to use plates that are a few weeks old at most.[4] |
| Low this compound Concentration | 1. Verify Concentration: Ensure the correct concentration of this compound was used for the specific plasmid type (see table below).[5] 2. Increase Concentration: For persistent issues with background growth or satellite colonies, consider increasing the this compound concentration.[1][2] |
| High Density of Transformed Cells | 1. Dilute Transformation Culture: Plate a smaller volume of the transformation mix or perform serial dilutions before plating.[4] 2. Spread Evenly: Ensure the bacterial suspension is spread evenly across the entire surface of the plate to prevent areas of dense growth that can overwhelm the antibiotic.[4] |
| Presence of Satellite Colonies | 1. Reduce Incubation Time: Do not incubate plates for longer than 16 hours, as this can promote the growth of satellite colonies.[1][6] 2. Use Carbenicillin (B1668345): As an alternative to this compound, carbenicillin is more stable and less susceptible to inactivation by β-lactamase, reducing the formation of satellite colonies.[1][2] |
| Plate Conditions | Dry Plates Before Use: Ensure plates are sufficiently dry before spreading bacteria, as excess moisture can lead to the formation of a bacterial lawn.[4] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected bacterial lawn growth.
Frequently Asked Questions (FAQs)
Q1: What is a bacterial lawn?
A bacterial lawn refers to a uniform and continuous layer of bacterial growth that covers the entire surface of an agar plate.[7][8] In this formation, individual colonies are indistinguishable because they have merged.[7][8] This is in contrast to the desired outcome of isolated colonies in many selection experiments.
Q2: What are satellite colonies and why do they appear on my this compound plates?
Satellite colonies are small colonies of bacteria that have not taken up the resistance plasmid and grow around a larger, antibiotic-resistant colony.[1][2] The resistant colony expresses β-lactamase, an enzyme that is secreted and degrades the this compound in the surrounding area.[2][9][10] This localized reduction in antibiotic concentration allows non-resistant bacteria to grow.[2][10]
Mechanism of Satellite Colony Formation
Caption: Mechanism of satellite colony formation on this compound plates.
Q3: My this compound plates sometimes work and sometimes don't. Why?
The inconsistency could be due to the instability of this compound, especially in prepared plates and stock solutions.[2][4] this compound is susceptible to degradation due to factors like temperature and pH.[4] It is crucial to use freshly prepared plates or those stored correctly at 4°C for no more than a month.[4] Also, ensure the antibiotic is added to the media when it has cooled to prevent heat-induced degradation.[1]
Q4: Can I just pick the larger colonies and ignore the lawn or satellite colonies?
While it is possible to select larger, well-isolated colonies, the presence of a lawn or numerous satellite colonies indicates a suboptimal selection pressure.[2] This can lead to an increased risk of selecting a non-transformed colony or a mixed population. It is best to troubleshoot the issue to ensure the purity of your selected clones.
Quantitative Data Summary
Recommended this compound Concentrations
| Plasmid Copy Number | Recommended this compound Concentration (µg/mL) | Notes |
| High-copy | 100 | Standard concentration for many applications.[5] |
| Low-copy | 50 | A lower concentration may be sufficient.[5] |
| To prevent satellite colonies | 200 or higher | A higher concentration can help overcome the effects of β-lactamase.[2] |
| Optimized for high plasmid yield | 200 | Studies have shown this concentration can significantly increase plasmid yield.[11][12] |
Experimental Protocols
Protocol: Preparation of this compound Agar Plates
-
Prepare LB Agar: Prepare Luria-Bertani (LB) agar according to the manufacturer's instructions and autoclave.
-
Cool the Agar: Place the molten agar in a 50-55°C water bath until it has cooled. This is critical to prevent this compound degradation.[1]
-
Prepare this compound Stock: Prepare a stock solution of this compound (e.g., 100 mg/mL in sterile deionized water). Filter-sterilize the stock solution and store it at -20°C in small aliquots.
-
Add this compound: Add the appropriate volume of this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., 100 µg/mL). Swirl the flask gently to mix, avoiding the introduction of air bubbles.[3]
-
Pour Plates: Pour approximately 25 mL of the this compound-containing agar into sterile petri dishes.
-
Solidify and Dry: Allow the plates to solidify at room temperature. For best results, let the plates dry for a day at room temperature or in a laminar flow hood to prevent condensation, which can lead to lawn formation.[4]
-
Storage: Store the plates at 4°C in a sealed bag, protected from light. Use within a few weeks for optimal performance.[4]
Protocol: Spreading Bacteria for Colony Isolation
-
Prepare Culture Dilution: Following transformation and recovery, prepare serial dilutions of your bacterial culture if a high number of transformants are expected.
-
Inoculate Plate: Pipette 100-200 µL of the cell suspension onto the center of a pre-warmed, dry this compound agar plate.
-
Spread the Inoculum: Using a sterile spreader (e.g., a Drigalski spatula or sterile beads), gently and evenly distribute the cell suspension across the entire surface of the agar.
-
Incubate: Allow the liquid to be absorbed into the agar before inverting the plates. Incubate at 37°C for 12-16 hours.[13] Avoid longer incubation times to minimize satellite colony formation.[1]
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhance Bacterial Growth: Strategies for Efficient Cultures | VectorBuilder [en.vectorbuilder.com]
- 6. goldbio.com [goldbio.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bacterial lawn - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of this compound as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
- 13. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Troubleshooting Ampicillinase-Related False Negatives in Cloning
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address issues arising from ampicillinase activity during cloning experiments, which can lead to false-negative results.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem in cloning?
A1: Satellite colonies are small colonies of bacteria that have not taken up the desired plasmid and yet grow around a larger, truly ampicillin-resistant colony on a selection plate.[1][2] They represent false negatives in a cloning experiment because they do not contain the plasmid with the gene of interest. Picking these colonies for downstream applications will lead to experimental failure.
Q2: How does ampicillinase activity cause the formation of satellite colonies?
A2: this compound-resistant bacteria produce and secrete an enzyme called β-lactamase (ampicillinase).[3][4][5] This enzyme hydrolyzes and inactivates the This compound (B1664943) in the surrounding medium.[5] This degradation creates a localized zone with a reduced this compound concentration, allowing non-resistant bacteria (which did not take up the plasmid) to grow in the vicinity of the true transformant, forming satellite colonies.[1][2]
Q3: What is the mechanism of this compound inactivation by β-lactamase?
A3: this compound is a β-lactam antibiotic, characterized by a four-atom ring structure known as the β-lactam ring.[6] This ring is crucial for its antibacterial activity, as it inhibits bacterial cell wall synthesis.[7] β-lactamase enzymes break open this critical β-lactam ring through hydrolysis, rendering the antibiotic inactive and unable to interfere with cell wall synthesis.[6]
Q4: Can satellite colonies be easily distinguished from true transformants?
A4: While satellite colonies are typically smaller than the central, resistant colony, their size can sometimes be misleading, making it difficult to differentiate them from true positive colonies.[8] Therefore, it is crucial to implement strategies to prevent their formation or to verify colonies before proceeding with downstream experiments.
Troubleshooting Guides
Issue 1: Observation of Satellite Colonies on this compound Selection Plates
This is the most common manifestation of ampicillinase-related false negatives.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| This compound Degradation | 1. Use Fresh this compound Plates: this compound in agar (B569324) plates has a limited shelf life, typically 2-4 weeks when stored at 4°C.[9] Using freshly prepared plates ensures the antibiotic is at its effective concentration. 2. Increase this compound Concentration: If satellite colonies are a persistent issue, increasing the this compound concentration from the standard 100 µg/mL to 150-200 µg/mL can help.[10] 3. Avoid Over-incubation: Do not incubate plates for longer than 16-20 hours.[7][8] Prolonged incubation allows more time for β-lactamase to degrade the this compound. |
| High Plating Density | Reduce the volume of transformation culture plated on each plate to ensure well-isolated colonies.[3] |
| Instability of this compound | Switch to Carbenicillin: Carbenicillin is a more stable analog of this compound and is less susceptible to degradation by β-lactamase.[11][12] This significantly reduces the formation of satellite colonies. |
Data Presentation: Comparison of this compound and Carbenicillin
| Feature | This compound | Carbenicillin |
| Mechanism of Action | Inhibits bacterial cell wall synthesis.[7] | Inhibits bacterial cell wall synthesis.[11] |
| Resistance Mechanism | Inactivated by β-lactamase. | Inactivated by β-lactamase, but at a slower rate.[5] |
| Stability in Media | Less stable, prone to degradation.[11] | More stable, less prone to degradation.[11][12] |
| Satellite Colony Formation | Prone to causing satellite colonies.[5] | Significantly reduces satellite colony formation.[2][11] |
| Typical Working Concentration | 50 - 100 µg/mL (can be increased to 200 µg/mL).[10][11] | 50 - 100 µg/mL.[11] |
| Cost | Less expensive.[12] | More expensive.[11] |
Experimental Protocols
Protocol 1: Colony PCR to Verify Plasmid Uptake in Colonies
This protocol allows for rapid screening of colonies to confirm the presence of the desired plasmid insert.
Materials:
-
Sterile pipette tips or toothpicks
-
PCR tubes
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers flanking the insert region in the plasmid
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Prepare PCR Reactions: For each colony to be tested, prepare a PCR tube containing the PCR master mix and the specific forward and reverse primers.
-
Pick a Colony: Using a sterile pipette tip, touch a single, well-isolated colony.
-
Inoculate PCR and a Master Plate:
-
Dip the pipette tip into the corresponding PCR tube and swirl to transfer some of the bacterial cells.
-
Streak the same pipette tip onto a gridded master plate containing fresh LB agar with the appropriate antibiotic. This master plate will serve as a source of the confirmed positive clones.
-
-
Run PCR: Place the PCR tubes in a thermocycler and run a standard PCR program with an initial denaturation step of 10 minutes at 94°C to lyse the cells and release the plasmid DNA.[13]
-
Analyze Results: Run the PCR products on an agarose gel. The presence of a band of the expected size indicates that the colony contains the plasmid with the correct insert.
-
Culture Positive Clones: Identify the corresponding positive colonies on your master plate and inoculate them into liquid culture for plasmid preparation.
Protocol 2: Beta-Lactamase Activity Test (Nitrocefin Assay)
This protocol can be used to demonstrate the presence of β-lactamase activity in your transformed colonies.
Materials:
-
Nitrocefin (B1678963) disks or solution (a chromogenic cephalosporin)
-
Sterile loop or applicator stick
-
Microscope slide or petri dish
-
Sterile distilled water
Procedure:
-
Prepare the Nitrocefin Substrate: If using disks, place a disk on a microscope slide or in a petri dish and moisten it with a drop of sterile distilled water.[14]
-
Inoculate with Bacteria: Using a sterile loop, pick a colony and smear it onto the moistened nitrocefin disk.[14]
-
Observe for Color Change: A positive result for β-lactamase activity is indicated by a rapid color change from yellow to red/pink.[14][15] This change should occur within 5-15 minutes.[16][17]
-
Controls: Always include a known β-lactamase positive strain as a positive control and a non-resistant strain as a negative control.
Mandatory Visualizations
Mechanism of this compound Inactivation and Satellite Colony Formation
Caption: Mechanism of ampicillinase-mediated satellite colony formation.
Troubleshooting Workflow for Satellite Colonies
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. goldbio.com [goldbio.com]
- 3. Troubleshooting for Molecular Cloning [sigmaaldrich.com]
- 4. Bench tip: how to do colony PCR properly [lubio.ch]
- 5. bitesizebio.com [bitesizebio.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. Colony PCR to Screen for Successful Ligations [bio.davidson.edu]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. notesforbiology.com [notesforbiology.com]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. microbenotes.com [microbenotes.com]
Validation & Comparative
The Researcher's Choice: A Cost-Benefit Analysis of Carbenicillin Versus Ampicillin
A Comprehensive Guide for Scientists and Drug Development Professionals on the Practical and Economic Considerations of Two Common Beta-Lactam Antibiotics in the Laboratory.
In the realm of molecular biology and drug development, the selection of appropriate reagents is paramount to the success and reproducibility of experiments. Among the most routinely used selective agents are the beta-lactam antibiotics, ampicillin (B1664943) and carbenicillin (B1668345). While both serve the common purpose of selecting for transformed bacteria harboring resistance genes, a deeper analysis reveals significant differences in their stability, efficacy, and overall cost-effectiveness. This guide provides a detailed comparison of carbenicillin and this compound, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific applications.
At a Glance: Key Differences and Recommendations
For routine cloning and plasmid amplification where cost is a primary concern and experiments are short-term, this compound remains a viable option. However, for applications requiring high efficiency, long incubation times, or the prevention of satellite colony formation, the superior stability and performance of carbenicillin justify its higher cost.
Performance Comparison: Stability and Efficacy
The primary advantages of carbenicillin over this compound stem from its enhanced stability in solution and in solid media. This compound is notoriously susceptible to degradation by beta-lactamase enzymes, which are often secreted by resistant bacteria. This degradation can lead to a decrease in the effective antibiotic concentration in the surrounding medium, allowing for the growth of non-transformed "satellite" colonies. Carbenicillin, on the other hand, is more resistant to hydrolysis by beta-lactamases, resulting in a more stringent and reliable selection.[1][2][3][4][5][6]
dot
References
Cross-Resistance Between Ampicillin and Other Penicillin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between ampicillin (B1664943) and other penicillin derivatives. By examining experimental data on the minimum inhibitory concentrations (MICs) against various bacterial strains, this document serves as a valuable resource for understanding the nuances of penicillin resistance and informing the development of new antibacterial agents.
Introduction to Penicillin Cross-Resistance
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics. In the context of penicillins, the development of resistance to this compound can frequently predict resistance to other penicillin derivatives. This phenomenon is primarily driven by a few key molecular mechanisms that bacteria employ to counteract the inhibitory effects of these β-lactam antibiotics. Understanding these mechanisms is crucial for predicting resistance patterns and designing effective treatment strategies.
The principal mechanisms underpinning cross-resistance among penicillins include:
-
Enzymatic Degradation by β-Lactamases: This is the most common form of resistance. Bacteria acquire genes that encode for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The substrate specificity of these enzymes can vary, but many can inactivate a broad range of penicillins.
-
Alterations in Penicillin-Binding Proteins (PBPs): Penicillins exert their bactericidal effect by binding to and inhibiting PBPs, which are essential enzymes for bacterial cell wall synthesis. Mutations in the genes encoding PBPs can reduce the binding affinity of penicillins, thereby conferring resistance. A notable example is the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes for a low-affinity PBP2a.
-
Reduced Permeability: Gram-negative bacteria possess an outer membrane that can act as a barrier to antibiotic entry. Alterations in the porin channels, through which penicillins typically pass, can limit the intracellular concentration of the drug, leading to resistance.
-
Efflux Pumps: Some bacteria have evolved active transport systems that pump antibiotics out of the cell before they can reach their PBP targets.
Comparative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other penicillin derivatives against a selection of clinically relevant bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key quantitative measure of antibiotic efficacy. Data is compiled from multiple experimental studies.
Table 1: Comparative MICs (µg/mL) of Penicillins against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) MIC Range | Methicillin-Resistant S. aureus (MRSA) MIC Range |
| This compound | 0.12 - 1 | 32 - >256 |
| Penicillin G | 0.06 - 0.5 | >256 |
| Methicillin | 0.25 - 2 | 4 - >128 |
| Oxacillin (B1211168) | 0.12 - 0.5 | 2 - >256[1] |
Table 2: Comparative MICs (µg/mL) of Penicillins against Streptococcus pyogenes
| Antibiotic | MIC Range | MIC90 |
| This compound | 0.006 - 0.25 | 0.094 |
| Penicillin G | 0.006 - 0.023 | 0.023[2] |
| Amoxicillin | 0.004 - 0.25 | 0.094 |
Note: Some studies have reported S. pyogenes isolates with reduced susceptibility to β-lactams associated with mutations in the pbp2x gene, leading to higher MICs for this compound and amoxicillin.[3]
Table 3: Comparative MICs (µg/mL) of Penicillins against Pseudomonas aeruginosa
| Antibiotic | MIC Range | MIC90 |
| This compound | Intrinsically Resistant | >128 |
| Piperacillin | 2 - 128 | 64 |
Note: P. aeruginosa is intrinsically resistant to this compound.[4] Piperacillin susceptibility breakpoints have been a subject of revision by bodies like the Clinical and Laboratory Standards Institute (CLSI) to better reflect clinical outcomes.[5][6][7]
Mechanisms of Cross-Resistance: A Visual Guide
The following diagrams illustrate the key molecular pathways and logical relationships involved in penicillin cross-resistance.
Caption: Mechanisms of cross-resistance to penicillin derivatives.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized and crucial procedure in microbiology for assessing antibiotic susceptibility. The two most widely recognized methods are Broth Microdilution and the Kirby-Bauer Disk Diffusion Test.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Protocol Outline:
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of each penicillin derivative at a known high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (or another appropriate broth for the test organism) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to the final desired inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Kirby-Bauer Disk Diffusion Test
This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antibiotic.
Protocol Outline:
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar (B569324) plate to create a uniform lawn of growth.
-
Disk Application: Aseptically place paper disks impregnated with a standard concentration of each penicillin derivative onto the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone is then compared to standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[8][9][10][11][12][13][14][15]
Caption: Workflow for antibiotic susceptibility testing.
Conclusion
The cross-resistance between this compound and other penicillin derivatives is a significant clinical challenge driven by shared mechanisms of resistance. As demonstrated by the comparative MIC data, resistance to this compound, particularly in S. aureus, often signifies resistance to a broad range of penicillins. For researchers and drug development professionals, a thorough understanding of these resistance patterns and the underlying molecular mechanisms is paramount for the rational design of novel antibiotics that can evade these defenses and for the effective use of existing agents. The standardized experimental protocols outlined in this guide are fundamental to generating the reliable and comparable data needed to continue the fight against antimicrobial resistance.
References
- 1. Potential antivirulence and antibiofilm activities of sub-MIC of oxacillin against MDR S. aureus isolates: an in-vitro and in-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced In Vitro Susceptibility of Streptococcus pyogenes to β-Lactam Antibiotics Associated with Mutations in the pbp2x Gene Is Geographically Widespread - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 5. FDA Rationale for Piperacillin Tazobactam Breakpoints for Pseudomonas aeruginosa | FDA [fda.gov]
- 6. Does the Piperacillin Minimum Inhibitory Concentration for Pseudomonas aeruginosa Influence Clinical Outcomes of Children With Pseudomonal Bacteremia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. idexx.com [idexx.com]
- 9. nih.org.pk [nih.org.pk]
- 10. goums.ac.ir [goums.ac.ir]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. fda.gov [fda.gov]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. m.youtube.com [m.youtube.com]
- 15. EUCAST: Clinical Breakpoint Tables [eucast.org]
A Researcher's Guide to Validating Ampicillin Resistance Gene Function
For immediate publication
This guide provides a comprehensive comparison of two primary methodologies for validating the function of a putative ampicillin (B1664943) resistance gene: the Transformation and Plating Assay and the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay. Designed for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and execution of the most appropriate validation method.
The confirmation of a gene's ability to confer antibiotic resistance is a critical step in molecular biology, synthetic biology, and drug development. This compound resistance genes, often encoding β-lactamase enzymes, are workhorses as selectable markers in plasmid-based cloning and genetic engineering.[1] Validating their function ensures the integrity of selection systems and provides a clear phenotype for genetic manipulations.
Comparison of Validation Methodologies
The choice between a qualitative plating assay and a quantitative MIC assay depends on the specific experimental goals, required throughput, and the level of detail needed. The Transformation and Plating Assay offers a straightforward, high-throughput method for binary (yes/no) confirmation of resistance. In contrast, the Broth Microdilution MIC Assay provides precise quantitative data on the level of resistance conferred by the gene.
Table 1: Performance Comparison of Validation Assays
| Feature | Method A: Transformation & Plating Assay | Method B: Broth Microdilution MIC Assay |
| Primary Outcome | Colony formation on selective media | Minimum Inhibitory Concentration (µg/mL)[2] |
| Data Type | Qualitative / Semi-Quantitative | Quantitative[3][4] |
| Key Advantage | Simplicity, high-throughput screening | Precise measure of resistance level |
| Primary Limitation | Not quantitative; satellite colonies can occur[5] | Lower throughput, more resource-intensive |
| Typical Throughput | High (many transformations on one plate) | Medium (typically one strain per 96-well plate) |
| Time to Result | 24 - 48 hours | 18 - 24 hours |
| Common Application | Routine confirmation of successful plasmid transformation | Characterizing novel resistance genes, antimicrobial susceptibility testing[2] |
Methodology 1: Transformation and Plating Assay
This method is the most common approach for validating the function of an this compound resistance gene following bacterial transformation.[6][7][8] The principle is simple: bacteria that successfully incorporate a plasmid carrying the resistance gene will be able to grow and form colonies on a medium containing this compound, while non-transformed cells will not.[7][8]
Experimental Protocol
-
Preparation of Competent Cells:
-
Inoculate a single colony of E. coli (a non-resistant strain) into 5 mL of Luria-Bertani (LB) broth. Incubate overnight at 37°C with shaking.
-
The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth. Grow at 37°C with shaking to an optical density (OD600) of 0.4-0.6.
-
Chill the culture on ice for 20 minutes. Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet gently in 50 mL of ice-cold, sterile 100 mM CaCl2 solution. Incubate on ice for 30 minutes.
-
Pellet the cells again and resuspend in 2 mL of ice-cold 100 mM CaCl2 with 15% glycerol. Aliquot and store at -80°C.
-
-
Transformation:
-
Thaw a 50 µL aliquot of competent cells on ice.
-
Add 1-5 µL of plasmid DNA (containing the putative this compound resistance gene) to the cells. For a negative control, use an equal volume of sterile water or a plasmid without the resistance gene.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for exactly 45 seconds.[9]
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of pre-warmed, antibiotic-free LB broth and incubate at 37°C for 1 hour with gentle shaking to allow for the expression of the resistance gene.[5]
-
-
Plating and Analysis:
-
Plate 100 µL of the transformed cell suspension onto LB agar (B569324) plates containing this compound (typically 100 µg/mL).
-
As a control for cell viability, plate 100 µL of a 1:100 dilution of the cell suspension onto an LB agar plate without this compound.
-
Incubate all plates overnight (16-18 hours) at 37°C.
-
Validation: Successful validation is confirmed by the presence of numerous colonies on the this compound-containing plate for the plasmid transformation and no growth for the negative control. The viability control plate should show confluent growth.
-
Methodology 2: Broth Microdilution MIC Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This assay provides a quantitative measure of the resistance level conferred by the gene, making it ideal for comparing the efficacy of different resistance genes or for detailed characterization.
Experimental Protocol
-
Inoculum Preparation:
-
Streak the E. coli strain harboring the plasmid with the putative resistance gene onto an LB agar plate and incubate overnight at 37°C.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[2]
-
-
Preparation of this compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 of a single row.
-
Prepare a stock solution of this compound at twice the highest desired concentration. Add 100 µL of this stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the negative control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the antibiotic concentration to the final desired test range.
-
Do not add bacteria to well 12.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[2]
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound in a well that shows no visible growth.[2] This can be confirmed by reading the absorbance at 600 nm using a microplate reader.
-
Alternative and Complementary Methods
While the two methods detailed above are primary techniques, other approaches can provide complementary information:
-
Agar Dilution: Similar to broth microdilution, but the antibiotic is incorporated into the agar at various concentrations before pouring the plates.[2] This method is useful for testing multiple strains simultaneously.[4]
-
Genetic Methods: For known resistance mechanisms, PCR or DNA sequencing can be used to confirm the presence and integrity of the resistance gene itself.[4][10] This validates the genotype but not necessarily the functional expression of the protein.
-
Enzymatic Assays: For β-lactamase-producing genes, a direct enzymatic assay using a chromogenic substrate like nitrocefin (B1678963) can be performed to quantify the enzyme's activity.
The selection of a validation method should be aligned with the research question. For routine cloning, the transformation and plating assay is sufficient and efficient. For a deeper understanding of resistance levels, characterization of new genes, or comparison of different constructs, the quantitative data from an MIC assay is indispensable.
References
- 1. Selection of this compound Resistant Bacteria [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. DNA Transformation of Bacteria: this compound Resistance - Biotechnology Outreach Education Center [boec.biotech.iastate.edu]
- 7. labprotocols.dnalc.org [labprotocols.dnalc.org]
- 8. dnalc.cshl.edu [dnalc.cshl.edu]
- 9. exhibit.xavier.edu [exhibit.xavier.edu]
- 10. Genetic Methods for Assessing Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Ampicillin's Dual Role: A Balancing Act in High-Copy vs. Low-Copy Plasmids
For researchers in molecular biology and drug development, the choice between high-copy and low-copy number plasmids is a critical decision that significantly impacts the outcome of experiments, particularly when using ampicillin (B1664943) as a selection agent. This guide provides a comprehensive comparison of this compound's performance in these two plasmid systems, supported by experimental data and detailed protocols, to aid in making informed decisions for optimal experimental design.
The efficacy of this compound as a selective agent is intrinsically linked to the plasmid copy number within the host bacterium. High-copy plasmids, present in hundreds to thousands of copies per cell, generally confer a higher level of this compound resistance due to the increased dosage of the resistance gene, typically bla, which encodes the β-lactamase enzyme. Conversely, low-copy plasmids, existing in just a few to a moderate number of copies, provide a lower level of resistance. This fundamental difference has profound implications for plasmid stability, protein expression, and the metabolic burden imposed on the host cell.
Performance Comparison: High-Copy vs. Low-Copy Plasmids with this compound Selection
| Parameter | High-Copy Plasmids | Low-Copy Plasmids | Key Considerations |
| This compound Resistance | High | Low to Moderate | Higher this compound concentrations may be required for effective selection with high-copy plasmids. |
| Plasmid Stability | Prone to instability, especially for large inserts. Increased risk of plasmid-free "cheater" cells. | Generally more stable, particularly for large or toxic gene inserts. | The metabolic burden of high-copy plasmids can lead to selective pressure for plasmid loss. |
| Protein Expression Level | Generally higher initial protein yield per cell due to high gene dosage. | Lower but often more consistent and soluble protein expression. | High-level expression from high-copy plasmids can lead to protein aggregation and the formation of inclusion bodies. |
| Metabolic Burden | Significant metabolic load on the host cell, potentially leading to reduced growth rates and lower overall biomass. | Lower metabolic burden, often resulting in healthier cell cultures and higher overall productivity in bioreactors. | The energetic cost of replicating a high number of plasmids and expressing high levels of recombinant protein can be detrimental to the host. |
| Satellite Colonies | More prone to the formation of satellite colonies due to high secretion of β-lactamase. | Less frequent satellite colony formation. | The degradation of this compound in the surrounding medium by secreted β-lactamase allows the growth of plasmid-free cells. |
| Plasmid Yield | High plasmid DNA yield per unit of culture volume. | Lower plasmid DNA yield per unit of culture volume. | For applications requiring large quantities of plasmid DNA, high-copy vectors are advantageous. |
The Mechanism of this compound Action and Resistance
This compound, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. The resistance mechanism conferred by the bla gene involves the production of β-lactamase, an enzyme that is secreted into the periplasmic space. This enzyme hydrolyzes the β-lactam ring of this compound, inactivating the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs) involved in cell wall synthesis.
dot graph TD; A[this compound] --> B{Cell Wall Synthesis}; B --> C[Cell Lysis]; D[bla Gene on Plasmid] --> E{β-lactamase}; E -- Hydrolysis --> A; subgraph Bacterial Cell B; D; E; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF C -- "Inhibition" --> B;
This compound's mechanism of action and resistance.
Experimental Data: A Head-to-Head Comparison
A study directly comparing the impact of plasmid copy number on a metabolic engineering pathway provides valuable quantitative insights. In this experiment, the production of a target metabolite was evaluated in E. coli strains harboring either a high-copy pMB1-based plasmid or a low-copy mini-F plasmid, both conferring this compound resistance.
| Plasmid Type | Final Cell Density (OD600) | Metabolite Titer (g/L) |
| High-Copy (pMB1-based) | 4.5 | 1.2 |
| Low-Copy (mini-F) | 6.2 | 1.8 |
| Control (No Plasmid) | 6.5 | 0.3 |
Data adapted from a comparative metabolic engineering study.
The results clearly demonstrate that while the high-copy plasmid led to a decrease in the final cell density, indicating a significant metabolic burden, the low-copy plasmid allowed for growth comparable to the control strain.[1] Consequently, the overall product yield was significantly higher with the low-copy plasmid, highlighting its advantage in applications where host cell health is paramount for productivity.[1]
Experimental Workflows and Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed protocols for key experiments.
Experimental Workflow for Performance Comparison
Workflow for comparing high and low-copy plasmids.
Protocol 1: Determination of Plasmid Copy Number by Quantitative PCR (qPCR)
This protocol provides a method to determine the number of plasmid copies per host cell.
Materials:
-
Bacterial culture grown to mid-log phase
-
Genomic DNA and plasmid DNA extraction kits
-
qPCR instrument and reagents (e.g., SYBR Green Master Mix)
-
Primers specific for a single-copy host chromosomal gene (e.g., dxs)
-
Primers specific for a gene on the plasmid (e.g., bla)
Procedure:
-
DNA Extraction: Extract total DNA (containing both genomic and plasmid DNA) from a known number of bacterial cells.
-
Standard Curve Preparation: Prepare serial dilutions of known concentrations of purified plasmid DNA and genomic DNA to create standard curves.
-
qPCR Reaction Setup: Set up qPCR reactions for both the chromosomal and plasmid genes using the extracted total DNA and the standards.
-
qPCR Run: Perform the qPCR run according to the instrument's instructions.
-
Data Analysis:
-
Calculate the copy number of the chromosomal and plasmid genes in the total DNA sample using the respective standard curves.
-
The plasmid copy number per cell is calculated by dividing the copy number of the plasmid gene by the copy number of the chromosomal gene.
-
Protocol 2: Assessment of Plasmid Stability
This protocol assesses the stability of the plasmid in the bacterial population over generations in the presence of this compound.
Materials:
-
Bacterial culture containing the plasmid of interest
-
LB broth and LB agar (B569324) plates with and without this compound
-
Serial dilution supplies
Procedure:
-
Initial Culture: Inoculate a starter culture in LB broth containing this compound and grow overnight.
-
Serial Passaging:
-
Dilute the overnight culture into fresh LB broth with this compound to an OD600 of ~0.05. This is generation 0.
-
Grow the culture to late-log phase.
-
At regular intervals (e.g., every 10 generations), take a sample of the culture.
-
Serially dilute the sample and plate onto both LB agar (total viable cells) and LB agar with this compound (plasmid-containing cells).
-
-
Colony Counting: After incubation, count the colonies on both types of plates.
-
Calculation of Plasmid Stability: The percentage of plasmid-containing cells at each generation is calculated as: (CFU on this compound plates / CFU on non-selective plates) x 100.
Protocol 3: Quantification of Recombinant Protein Expression by Western Blot
This protocol allows for the relative quantification of a specific protein expressed from the plasmid.
Materials:
-
Bacterial cell pellets from cultures with high-copy and low-copy plasmids
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the recombinant protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the bacterial cell pellets and determine the total protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection and Quantification:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., a housekeeping protein) to compare expression levels between samples.
-
Conclusion
The choice between high-copy and low-copy plasmids for use with this compound selection is a nuanced one that depends on the specific experimental goals. For applications requiring maximal plasmid DNA yield for downstream applications like cloning, high-copy plasmids are the preferred choice. However, for metabolic engineering and the expression of potentially toxic or difficult-to-fold proteins, low-copy plasmids often provide a significant advantage by reducing the metabolic burden on the host, leading to improved cell health and higher overall productivity. Understanding the trade-offs in this compound performance between these two systems is crucial for designing robust and successful experiments in molecular biology and drug development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
